Comparative c-Src Kinase Inhibitory Activity of 5-Bromo vs. 5-Chloro Benzodioxole-Derived Scaffolds
In a head-to-head comparative study of anilinoquinazoline-based c-Src kinase inhibitors, the 5-bromo-1,3-benzodioxol-4-yl substituted derivative (BDBM6211) exhibited an IC₅₀ of 4 nM, which was equipotent to the corresponding 5-chloro analog (BDBM6210, IC₅₀ = 4 nM) under identical assay conditions (pH 7.4, 2°C, ELISA-based Src kinase activity assay) [1][2]. Both halogenated benzodioxole derivatives demonstrated markedly enhanced potency compared to earlier non-halogenated or differently substituted congeners, confirming that the 5-bromo substitution pattern provides kinase inhibitory activity comparable to the 5-chloro variant while offering distinct physicochemical properties (e.g., molecular weight, halogen-bonding potential) that may influence downstream ADME profiles [3]. The target compound's 5-bromo moiety thus represents a validated substitution choice for c-Src inhibitor development programs seeking to explore halogen-dependent pharmacological differentiation.
| Evidence Dimension | c-Src tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | BDBM6211 (5-bromo-1,3-benzodioxol-4-yl derivative): IC₅₀ = 4 nM |
| Comparator Or Baseline | BDBM6210 (5-chloro-1,3-benzodioxol-4-yl analog): IC₅₀ = 4 nM |
| Quantified Difference | Equipotent (0-fold difference) |
| Conditions | ELISA-based Src kinase activity assay; pH 7.4, 2°C; 20 min enzyme pre-incubation |
Why This Matters
This demonstrates that the 5-bromo variant achieves equivalent c-Src inhibitory potency to the 5-chloro comparator, enabling researchers to select the brominated building block based on synthetic accessibility or differential halogen-bonding properties without sacrificing target engagement.
- [1] BindingDB. BDBM6211: N-(5-Bromo-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine. IC₅₀ = 4 nM (c-Src). Entry ID: 798. Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&column=ki&entryid=798 View Source
- [2] BindingDB. BDBM6210: N-(5-chloro-2H-1,3-benzodioxol-4-yl)-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine. IC₅₀ = 4 nM (c-Src). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=6210 View Source
- [3] Ple, P. A., et al. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Bioorganic & Medicinal Chemistry Letters, 14(15), 3997-4000. PMID: 14761189. View Source
